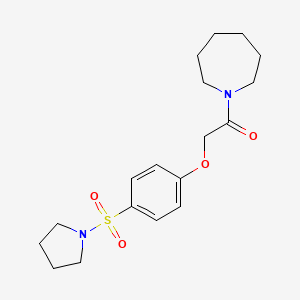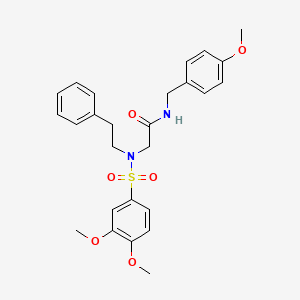
3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxy-N-(p-tolyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxy-N-(p-tolyl)benzenesulfonamide is a chemical compound that is widely used in scientific research. It is a member of the sulfonamide class of compounds, which are known for their antibacterial and diuretic properties. However, this particular compound is not used as a drug, but rather as a research tool.
Mécanisme D'action
The mechanism of action of 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxy-N-(p-tolyl)benzenesulfonamide involves the inhibition of carbonic anhydrase activity. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to form bicarbonate and a proton. This reaction is important for the regulation of acid-base balance in the body. By inhibiting carbonic anhydrase activity, 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxy-N-(p-tolyl)benzenesulfonamide can alter the pH of various biological fluids, leading to changes in physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxy-N-(p-tolyl)benzenesulfonamide are related to its inhibition of carbonic anhydrase activity. By altering the pH of various biological fluids, this compound can affect the activity of enzymes and other biological molecules that are sensitive to pH changes. This can lead to changes in physiological processes, such as respiration and acid-base balance.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxy-N-(p-tolyl)benzenesulfonamide in lab experiments is its specificity for carbonic anhydrase. This allows researchers to selectively inhibit the activity of this enzyme without affecting other biological processes. However, one limitation of this compound is its potential toxicity. Sulfonamides are known to cause adverse effects in some individuals, and care must be taken to ensure that the concentration of this compound used in experiments is not toxic to cells or animals.
Orientations Futures
There are several future directions for research on 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxy-N-(p-tolyl)benzenesulfonamide. One area of interest is the development of new compounds that are more specific and potent inhibitors of carbonic anhydrase. Another area of interest is the study of the effects of carbonic anhydrase inhibition on various physiological processes, such as respiration and acid-base balance. Finally, the use of this compound in drug discovery research is an area of potential future application. By identifying new targets for sulfonamide compounds, researchers may be able to develop new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxy-N-(p-tolyl)benzenesulfonamide involves several steps. The first step is the preparation of 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)aniline, which is achieved by reacting 3-amino-1,2,4-triazole with isopropyl bromide in the presence of a base. The second step involves the reaction of 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)aniline with p-toluenesulfonyl chloride to form 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxy-N-(p-tolyl)benzenesulfonamide.
Applications De Recherche Scientifique
3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxy-N-(p-tolyl)benzenesulfonamide is used in scientific research as a tool to study the role of sulfonamides in various biological processes. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. This inhibition can be used to study the effects of carbonic anhydrase on various physiological processes, such as respiration and acid-base balance.
Propriétés
IUPAC Name |
4-methoxy-N-(4-methylphenyl)-3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-12(2)18-20-19(26-21-18)16-11-15(9-10-17(16)25-4)27(23,24)22-14-7-5-13(3)6-8-14/h5-12,22H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQCQNQHLWHTET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C3=NC(=NO3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-N-(4-methylphenyl)-3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]benzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N'-[(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7710741.png)
![4-ethoxy-N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710747.png)
![N-ethyl-2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide](/img/structure/B7710751.png)
